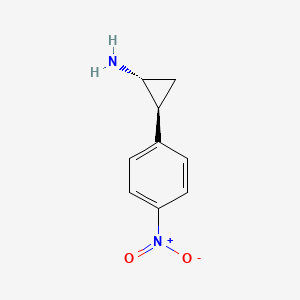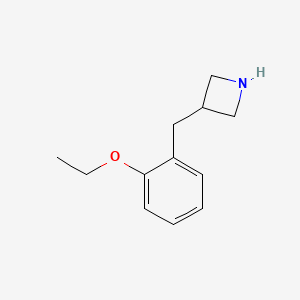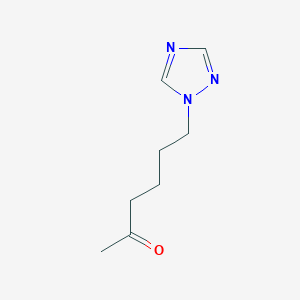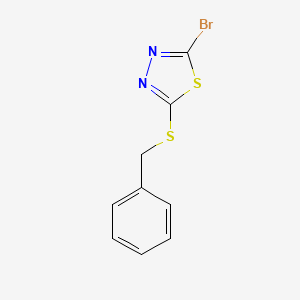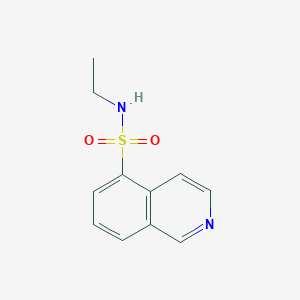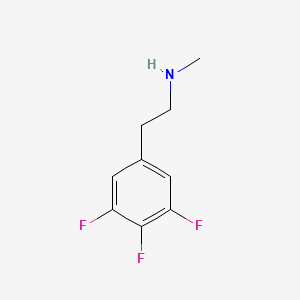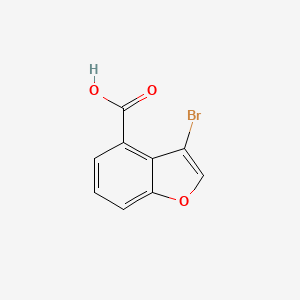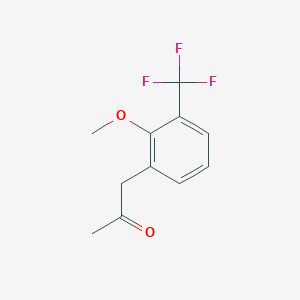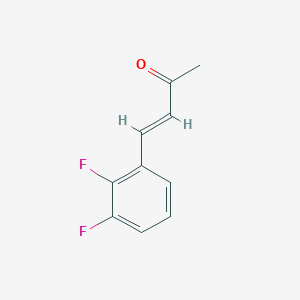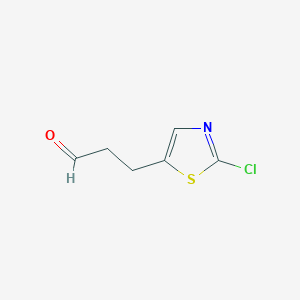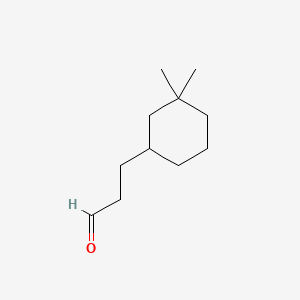![molecular formula C23H21N3O3S2 B13584590 N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide](/img/structure/B13584590.png)
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide is a complex organic compound that features a thiazole ring, a benzyloxy group, and a methanesulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. One common method involves the condensation of 4-(benzyloxy)aniline with a thiazole derivative under reflux conditions in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by the presence of activating groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism of action of N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives and benzyloxy-substituted aromatic compounds. Examples include:
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring and exhibit biological activities.
Benzyloxy-substituted compounds: Molecules like 4-(benzyloxy)phenol, which share the benzyloxy group and have applications in medicinal chemistry.
Uniqueness
N-[4-(2-{[4-(benzyloxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole ring and the benzyloxy group allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C23H21N3O3S2 |
|---|---|
Poids moléculaire |
451.6 g/mol |
Nom IUPAC |
N-[4-[2-(4-phenylmethoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C23H21N3O3S2/c1-31(27,28)26-20-9-7-18(8-10-20)22-16-30-23(25-22)24-19-11-13-21(14-12-19)29-15-17-5-3-2-4-6-17/h2-14,16,26H,15H2,1H3,(H,24,25) |
Clé InChI |
GPSBJVQBEJOYJJ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



